molecular formula C9H10O4S B14617157 Methoxy(4-methylbenzene-1-sulfonyl)methanone CAS No. 60279-10-9

Methoxy(4-methylbenzene-1-sulfonyl)methanone

Cat. No.: B14617157
CAS No.: 60279-10-9
M. Wt: 214.24 g/mol
InChI Key: VJYCQRHYCYXULK-UHFFFAOYSA-N
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Description

Methoxy(4-methylbenzene-1-sulfonyl)methanone is an organic compound that belongs to the class of aromatic sulfonyl compounds It is characterized by the presence of a methoxy group, a methyl group, and a sulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxy(4-methylbenzene-1-sulfonyl)methanone typically involves electrophilic aromatic substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methoxy(4-methylbenzene-1-sulfonyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfoxides, and various substituted benzene compounds .

Scientific Research Applications

Methoxy(4-methylbenzene-1-sulfonyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Methoxy(4-methylbenzene-1-sulfonyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzymatic activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methoxybenzene (Anisole): Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    4-Methylbenzene-1-sulfonyl chloride (Tosyl chloride): Contains a sulfonyl chloride group instead of a methanone group, leading to different reactivity and applications.

    Methoxy(4-methylbenzene-1-sulfonyl)amine:

Uniqueness

The presence of both methoxy and sulfonyl groups allows for versatile chemical modifications and interactions with biological targets .

Properties

CAS No.

60279-10-9

Molecular Formula

C9H10O4S

Molecular Weight

214.24 g/mol

IUPAC Name

methyl (4-methylphenyl)sulfonylformate

InChI

InChI=1S/C9H10O4S/c1-7-3-5-8(6-4-7)14(11,12)9(10)13-2/h3-6H,1-2H3

InChI Key

VJYCQRHYCYXULK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=O)OC

Origin of Product

United States

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